

(2-Fluorophenyl)trimethylsilane molecular weight and formula

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Compound of Interest

Compound Name: (2-Fluorophenyl)trimethylsilane

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An In-depth Technical Guide to **(2-Fluorophenyl)trimethylsilane** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(2-Fluorophenyl)trimethylsilane**, a versatile organosilicon reagent of significant interest to researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss the causality behind its applications, its role in modern synthetic strategies, and detailed protocols for its use.

Core Compound Profile and Physicochemical Properties

(2-Fluorophenyl)trimethylsilane (CAS No. 1842-26-8) is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl ring.^[1] This specific substitution pattern, combining the stability and reactivity of the organosilane with the unique electronic properties of the fluorine atom, makes it a valuable tool in organic synthesis.^{[1][2]}

The presence of the fluorine atom can influence the molecule's reactivity and polarity, while the trimethylsilyl group often enhances solubility in common organic solvents, contributing to its utility in a variety of reaction conditions.^[1]

Table 1: Physicochemical Data for **(2-Fluorophenyl)trimethylsilane**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ FSi	[3][4]
Molecular Weight	168.29 g/mol	[4]
CAS Number	1842-26-8	[3][4]
Appearance	Yellow to colorless liquid/oil	[4]
Boiling Point	63 °C at 15 Torr	[4]
Storage Condition	Sealed in dry, room temperature	[4]

Synthesis of (2-Fluorophenyl)trimethylsilane

The most common and reliable method for synthesizing fluorinated aryl(trimethyl)silanes involves the use of organometallic intermediates. The Grignard reaction is a foundational technique for this transformation, offering a high-yield pathway from readily available starting materials.

Grignard-based Synthesis Protocol

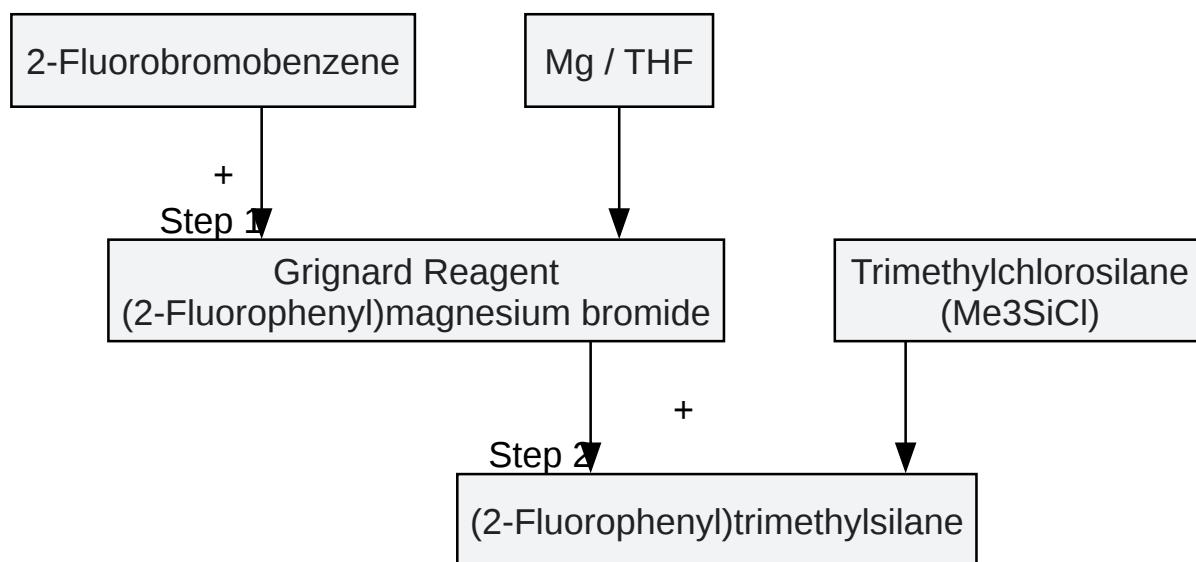
The underlying principle of this synthesis is the formation of a nucleophilic organometallic species (a Grignard reagent) from an aryl halide, which then reacts with an electrophilic silicon source, typically trimethylchlorosilane.

Experimental Protocol:

- Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen) is required.
- Grignard Reagent Formation:
 - Place magnesium turnings in the flask.
 - Add a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

- Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. The reaction is exothermic and should be maintained at a gentle reflux.
- Silylation:
 - Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
 - Slowly add trimethylchlorosilane to the cooled solution.
 - After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Workup and Purification:
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure.
 - Purify the resulting crude product by vacuum distillation to yield **(2-Fluorophenyl)trimethylsilane** as a clear liquid.

Diagram 1: Synthesis of **(2-Fluorophenyl)trimethylsilane** via Grignard Reaction

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Caption: Workflow for the synthesis of **(2-Fluorophenyl)trimethylsilane**.

Core Application: The Hiyama Cross-Coupling Reaction

(2-Fluorophenyl)trimethylsilane is an exemplary nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions. This reaction forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide, offering a powerful alternative to other coupling methods like Suzuki or Stille couplings.^[5]

Mechanistic Rationale and Causality

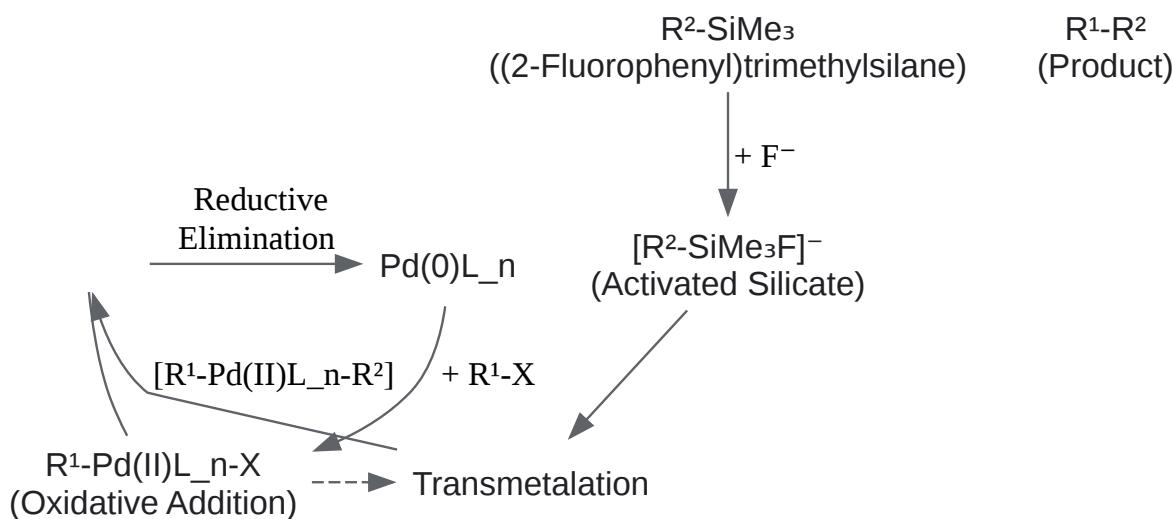
The success of the Hiyama coupling hinges on the activation of the relatively inert Carbon-Silicon bond.^[5] Unlike organoboron or organotin compounds, organosilanes require an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to proceed efficiently.^[5]

The Role of Fluoride Activation:

- Hypervalent Silicon Intermediate: The fluoride ion attacks the silicon atom of **(2-Fluorophenyl)trimethylsilane**.

- Increased Nucleophilicity: This forms a pentacoordinate, hypervalent silicate intermediate. This process polarizes the C-Si bond, significantly increasing the nucleophilicity of the fluorophenyl group.
- Facilitated Transmetalation: This activated silicate readily undergoes transmetalation with the palladium(II) center in the catalytic cycle, which is otherwise a sluggish step.

Diagram 2: Catalytic Cycle of the Hiyama Cross-Coupling Reaction



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Caption: The catalytic cycle for the Hiyama cross-coupling reaction.

Protocol for a Representative Hiyama Coupling

Reaction: Coupling of **(2-Fluorophenyl)trimethylsilane** with an Aryl Bromide.

Materials:

- (2-Fluorophenyl)trimethylsilane** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2-5 mol%)

- Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
- Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equivalents)
- Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and phosphine ligand.
- Reagent Addition: Add the anhydrous solvent, followed by **(2-Fluorophenyl)trimethylsilane**.
- Activation and Reaction: Slowly add the TBAF solution to the stirring mixture. Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purification: After filtering, concentrate the solution in vacuo and purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Significance in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.^[6] Fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.^[6]

(2-Fluorophenyl)trimethylsilane serves as a direct and efficient precursor for introducing the 2-fluorophenyl moiety, which offers several strategic advantages:

- Metabolic Blocking: The ortho-fluorine atom can act as a metabolic shield, preventing CYP450-mediated oxidation at the adjacent position. This can increase the drug's half-life and improve its pharmacokinetic profile.^[6]

- Conformational Control: The fluorine substituent can influence the preferred conformation of the aryl ring through steric and electronic effects, potentially locking the molecule into a more bioactive shape.
- Enhanced Binding Affinity: The electronegativity of fluorine can modulate the electronic distribution of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.^[6]

A prominent example is Vonoprazan, a potassium-competitive acid blocker, which contains a fluorophenyl group. The presence of this moiety is critical to its efficacy and metabolic stability. [6] Using reagents like **(2-Fluorophenyl)trimethylsilane** allows for the late-stage introduction of this valuable pharmacophore into complex molecular scaffolds.

Safety and Handling

As with all chemical reagents, **(2-Fluorophenyl)trimethylsilane** must be handled by trained professionals in a well-ventilated laboratory setting.^[4]

- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis of the C-Si bond.^[4]
- Hazards: While specific toxicity data is limited, all chemical products should be treated as potentially hazardous.^[4] Always consult the latest Material Safety Data Sheet (MSDS) before use.

Conclusion

(2-Fluorophenyl)trimethylsilane is more than a simple chemical; it is a precision tool for modern organic synthesis. Its stability, coupled with its capacity for fluoride-activated C-C bond formation, makes it an invaluable reagent. For drug development professionals, it provides a reliable method for incorporating the strategically important 2-fluorophenyl group, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in next-generation therapeutics.

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